Reactivity of vinyl sulfide group in glycidyl derivatives
Reactivity of vinyl sulfide group in glycidyl derivatives
An In-depth Technical Guide to the Reactivity of Vinyl Sulfide Groups in Glycidyl Derivatives
Introduction
In the landscape of modern organic synthesis and drug development, the strategic combination of functional groups within a single molecular framework is paramount for creating novel reactivity and targeted biological activity. This guide delves into the chemical behavior of molecules incorporating both a vinyl sulfide and a glycidyl group. The vinyl sulfide moiety, with its nuanced electronic character, serves as a versatile synthetic handle, while the strained three-membered ring of the glycidyl group provides a potent site for nucleophilic attack.
Understanding the interplay between these two functionalities is crucial for researchers aiming to leverage their unique properties. The vinyl sulfide can act as a latent nucleophile or, upon oxidation, a powerful Michael acceptor. Concurrently, the glycidyl epoxide is a highly reactive electrophile. This duality opens pathways to complex molecular architectures through tandem and cascade reactions, making these derivatives particularly valuable scaffolds for the development of covalent inhibitors, functionalized polymers, and advanced biomaterials. This document provides a comprehensive exploration of the factors governing the reactivity of the vinyl sulfide group in this specific context, supported by mechanistic insights and practical experimental protocols.
Electronic Structure and Intrinsic Reactivity of Vinyl Sulfides
The reactivity of a vinyl sulfide is not static; it is profoundly influenced by the oxidation state of the sulfur atom. This dictates the electronic nature of the adjacent vinyl group, toggling it between a nucleophilic and an electrophilic character.
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Vinyl Sulfides (Oxidation State -2): In their ground state, vinyl sulfides possess a nuanced electronic profile. The sulfur atom's lone pairs can participate in resonance with the π-system of the double bond, increasing the electron density at the β-carbon. This makes the vinyl group susceptible to attack by strong electrophiles. However, sulfur's electronegativity also exerts an inductive electron-withdrawing effect. Furthermore, the sulfur atom itself is highly nucleophilic and can be readily alkylated to form sulfonium salts.[1] In the context of transition metal catalysis, such as the Heck reaction, vinyl sulfides can act as catalyst poisons due to the strong coordination of sulfur to the metal center, though successful couplings can be achieved under specific conditions.[2]
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Vinyl Sulfoxides (Oxidation State 0): Oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the group's electronic influence. The sulfoxide group is more electron-withdrawing, rendering the double bond more susceptible to nucleophilic attack (Michael addition) than the parent sulfide.[3] The stereochemistry of such additions is often influenced by the chirality at the sulfur center.[3] In Heck reactions, phenyl vinyl sulfoxide has been shown to be more reactive than corresponding vinyl sulfides.[2]
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Vinyl Sulfones (Oxidation State +2): Further oxidation to the sulfone dramatically increases the electron-withdrawing nature of the sulfur moiety.[4] The vinyl sulfone group is a powerful Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles, including thiols, amines, and carbanions.[5][6][7] This high reactivity has made vinyl sulfones a privileged scaffold in medicinal chemistry, particularly for the design of covalent inhibitors that target nucleophilic residues like cysteine in enzyme active sites.[4][8][9]
Core Reactivity Pathways
The following diagram illustrates the primary transformations available to a glycidyl vinyl sulfide derivative, highlighting the pivotal role of the sulfur oxidation state.
Caption: Key reactivity pathways for glycidyl vinyl sulfide derivatives.
The Modulating Influence of the Glycidyl Group
The glycidyl group is not a passive spectator. Its inherent reactivity and steric bulk significantly influence the behavior of the neighboring vinyl sulfide moiety.
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Epoxide as the Primary Electrophilic Site: The three-membered epoxide ring is characterized by significant ring strain (approx. 13 kcal/mol), making it a potent electrophile.[10][11] In the presence of nucleophiles, especially under basic or acidic catalysis, the epoxide is often the primary site of reaction, leading to ring-opening.[11] This reaction is highly favorable and can compete with or precede reactions at the vinyl sulfide group, particularly when the sulfur is in the sulfide or sulfoxide state. The product of this ring-opening is a β-hydroxyether or β-hydroxyamine, introducing a new functional group that can direct subsequent intramolecular reactions.
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Tandem and Cascade Reactions: The dual functionality of glycidyl vinyl sulfides is ideal for designing tandem or cascade reactions. A single synthetic operation can trigger a sequence of bond-forming events. For instance, a nucleophile can initiate epoxide ring-opening, and the newly formed alkoxide can then, in an intramolecular fashion, add to the vinyl group (if sufficiently activated, e.g., as a sulfone) to form a cyclic structure. This "one-pot" approach is highly efficient for building molecular complexity.[12]
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Steric and Electronic Effects: The glycidyl group can sterically hinder the approach of reagents to the vinyl double bond. Electronically, the oxygen atom of the epoxide exerts a modest electron-withdrawing inductive effect, which can slightly influence the reactivity of the vinyl group.
Key Transformations and Mechanistic Considerations
A. Oxidation of the Sulfur Center
The most fundamental transformation to modulate reactivity is the oxidation of the sulfur atom. This is typically achieved with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide in the presence of a suitable catalyst.[13][14] The reaction can often be controlled to stop at the sulfoxide stage by using one equivalent of the oxidant at low temperatures, while an excess of the oxidant will proceed to the sulfone.[14]
Table 1: Comparative Reactivity of Sulfur Oxidation States in Heck Vinylation Data synthesized from Battace et al., Synthesis, 2006.[2]
| Substrate | Sulfur Oxidation State | Catalyst Loading (Pd-Tedicyp) | Yield of Arylated Product | Authoritative Insight |
| Phenyl Vinyl Sulfide | -2 (Sulfide) | 1 mol% | Low to Moderate | Acts as a strong catalyst poison, requiring higher catalyst loads or specialized ligands.[2] |
| Phenyl Vinyl Sulfoxide | 0 (Sulfoxide) | 1 mol% | Satisfactory | More reactive than the sulfide, affording good yields of the E-isomer.[2] |
| Methyl Vinyl Sulfone | +2 (Sulfone) | 1 mol% | Very High | Does not poison the catalyst; the reaction proceeds efficiently to give high yields.[2] |
B. Michael Addition to Glycidyl Vinyl Sulfones
Once oxidized to the sulfone, the molecule becomes a prime substrate for Michael addition. This reaction proceeds via the attack of a soft nucleophile on the β-carbon of the vinyl group, which is rendered highly electrophilic by the sulfonyl group.
Caption: Mechanism of base-catalyzed Michael addition to a glycidyl vinyl sulfone.
The reaction is typically catalyzed by a non-nucleophilic base, which serves to deprotonate the nucleophile (e.g., a thiol) or to facilitate the reaction. The resulting enolate intermediate is then protonated during workup to yield the final thioether product. This transformation is highly efficient and forms the basis for the covalent modification of biological targets.[5]
C. Cycloaddition Reactions
Vinyl sulfides and their derivatives can participate in cycloaddition reactions. For example, they can act as dienophiles in Diels-Alder reactions, particularly when activated by an electron-withdrawing group like a sulfone.[15][16] Research has also shown that vinyl epoxides can undergo [4+2] cycloadditions with highly reactive species like arynes, preferentially reacting at the vinyl group over the epoxide ring.[17] This allows for the rapid construction of complex polycyclic aromatic systems.
Experimental Protocols
The following protocols provide a validated, two-step workflow for the synthesis of a glycidyl vinyl sulfone and its subsequent functionalization via Michael addition.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and reaction of a glycidyl vinyl sulfone.
Protocol 1: Oxidation of (Rac)-2-((Phenylthio)methyl)oxirane to (Rac)-2-((Phenylsulfonyl)vinyl)oxirane
Rationale: This protocol utilizes m-CPBA, a common and effective oxidant, to convert the sulfide to a sulfone. Using a slight excess ensures complete conversion. Dichloromethane (DCM) is an excellent solvent for this transformation. The reaction is started at 0°C to control the initial exotherm.
Materials:
-
(Rac)-2-((Phenylthio)methyl)oxirane (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve (Rac)-2-((Phenylthio)methyl)oxirane in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add m-CPBA (2.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure glycidyl vinyl sulfone.
Protocol 2: Michael Addition of Benzyl Mercaptan to (Rac)-2-((Phenylsulfonyl)vinyl)oxirane
Rationale: This protocol demonstrates the high efficiency of the Michael addition to the activated vinyl sulfone. Benzyl mercaptan is used as a representative thiol nucleophile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base suitable for catalyzing the reaction at room temperature.[5]
Materials:
-
(Rac)-2-((Phenylsulfonyl)vinyl)oxirane (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq)
-
Tetrahydrofuran (THF)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve the glycidyl vinyl sulfone (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Add benzyl mercaptan (1.1 eq) to the solution via syringe.
-
Add DBU (0.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
Applications in Drug Discovery and Chemical Biology
The unique reactivity of glycidyl vinyl sulfone derivatives makes them highly valuable in the field of drug development. The vinyl sulfone moiety is a well-established "warhead" for the irreversible covalent inhibition of cysteine proteases, a class of enzymes implicated in various diseases, including cancer and parasitic infections.[4][8] The electrophilic vinyl group reacts selectively with the nucleophilic thiol side chain of a cysteine residue in the enzyme's active site, forming a stable thioether bond and permanently deactivating the enzyme.[5]
The presence of the glycidyl group adds a second point of reactivity. This can be used as a handle for further functionalization, allowing for the attachment of targeting ligands, solubility enhancers, or fluorescent probes. Alternatively, in a more advanced design, the epoxide itself could act as a secondary reactive site to engage with another nearby nucleophilic residue within the protein, leading to a dual-trapping or cross-linking mechanism. This bifunctional nature provides a powerful platform for creating highly specific and potent therapeutic agents and chemical probes.
Conclusion
The reactivity of the vinyl sulfide group in glycidyl derivatives is a rich and controllable interplay of electronic effects, steric influences, and tandem transformations. The oxidation state of the sulfur atom is the master switch, converting the vinyl moiety from a relatively inert group to a highly reactive Michael acceptor in the form of a vinyl sulfone. The adjacent glycidyl group is a primary electrophilic center, enabling sequential reactions that can rapidly build molecular complexity. The synthetic accessibility and predictable reactivity of these scaffolds, as outlined in the provided protocols, make them powerful tools for researchers. Their demonstrated utility as covalent modifiers for biological targets ensures their continued importance in the design of next-generation therapeutics and sophisticated probes for chemical biology.
References
-
Title: Vinyl sulfide synthesis by C-S coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur Source: MDPI URL: [Link]
-
Title: On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor Source: PMC URL: [Link]
-
Title: Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes Source: PMC URL: [Link]
-
Title: Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers Source: JACS Au - ACS Publications URL: [Link]
-
Title: Sulfone synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Reactive poly(glycidyl methacrylate) microspheres prepared by dispersion polymerization Source: ResearchGate URL: [Link]
-
Title: [4+2] Cycloaddition reactions of acroleins and ethyl vinyl sulfides... Source: ResearchGate URL: [Link]
-
Title: Modular and stereoselective synthesis of tetrasubstituted vinyl sulfides leading to a library of AIEgens Source: PMC URL: [Link]
-
Title: Recent applications of vinyl sulfone motif in drug design and discovery Source: ResearchGate URL: [Link]
-
Title: POSS with Vinyl and Epoxy Group to Enhance Dielectric and Thermal Properties of Bismaleimide–Triazine Resins Source: MDPI URL: [Link]
-
Title: Oxidation of vinyl sulfide 5a to give sulfoxide 12; R = 4‐(tert‐butyl)benzyl. Source: ResearchGate URL: [Link]
-
Title: Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp 2 ) - S bond formation Source: RSC Publishing URL: [Link]
-
Title: A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis Source: PubMed URL: [Link]
-
Title: Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers Source: PMC - NIH URL: [Link]
-
Title: Modeling chemical reactivity. 3. Stereochemistry of Michael additions of vinyl sulfoxides Source: Journal of the American Chemical Society URL: [Link]
- Title: US2474808A - Preparation of vinyl sulfones Source: Google Patents URL
-
Title: REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems Source: Frontiers URL: [Link]
-
Title: 1. Nucleophilicity of Sulfur Compounds Source: MSU chemistry URL: [Link]
-
Title: Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines Source: ResearchGate URL: [Link]
-
Title: Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of γ-Amino-Functionalised Vinyl Sulfones: De Novo Preparation of Cysteine Protease Inhibitors Source: University of Galway Research URL: [Link]
-
Title: Epoxide Source: Wikipedia URL: [Link]
Sources
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Epoxide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
- 14. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
